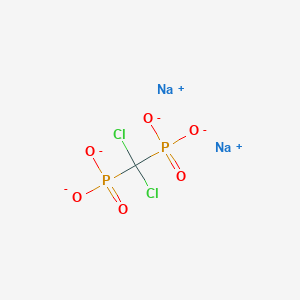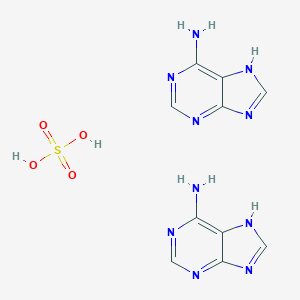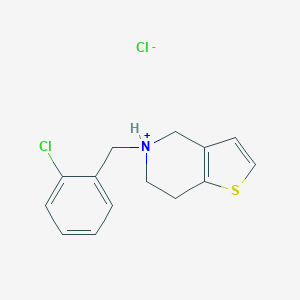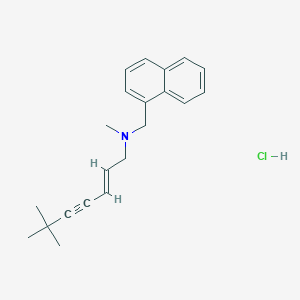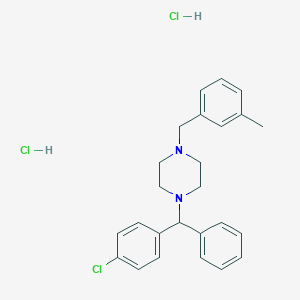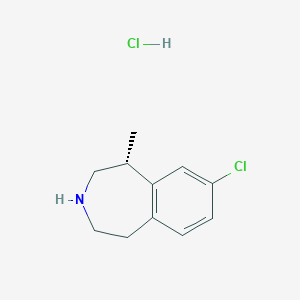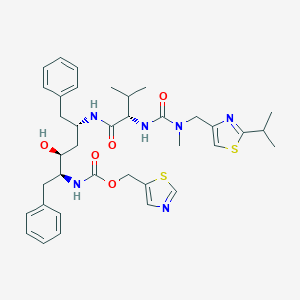
Prednisolone acetate
説明
Prednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is the 21-acetate ester of prednisolone . Prednisolone Acetate is a steroid medicine that comes in the form of liquid drops and is used to treat eye swelling caused by allergy, injury, surgery, or other conditions . It works by preventing the release of substances in the body that cause inflammation .
Synthesis Analysis
Prednisolone is synthesized either by microbiological dehydrogenation of C1–C2 bond in hydrocortisone , or from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4, and then the resulting dibromide 27.1.32 is dehydrobrominated by heating it in collidine, which gives prednisolone as an acetate at position C21 .Molecular Structure Analysis
Prednisolone acetate has a molecular formula of C23H30O6 . The average mass is 402.481 Da and the monoisotopic mass is 402.204254 Da .Chemical Reactions Analysis
The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin (PG) synthesis via two actions on the arachidonic acid (AA) pathway .Physical And Chemical Properties Analysis
Prednisolone acetate is a white powder in its pure form . It has good solubility in Chloroform, Methanol, and Ethanol, but is poorly soluble in water . The melting point of this material is 240 °C .科学的研究の応用
Ophthalmic Applications
Prednisolone acetate is one of the most effective synthetic glucocorticoids used for the treatment of ocular inflammatory diseases . It’s often used in combination with other drugs like gatifloxacin, a broad-spectrum synthetic antibacterial agent .
Analytical Chemistry
Prednisolone acetate has been used in the development of analytical methods. For instance, a micellar high-performance liquid chromatographic method was improved and validated for the analysis of a mixture containing gatifloxacin sesquihydrate and prednisolone acetate .
Pharmaceutical Formulation Studies
Prednisolone acetate is often used in pharmaceutical formulation studies. For example, it has been used in the study of hydration-dehydration mechanisms of the sesquihydrate form . This meticulous study led to the highlighting of a new solid form (form 3), metastable, never identified before .
Particle Size Analysis
Prednisolone acetate suspensions have been used in comparative analysis to determine differences in particle size between different marketed suspensions . This kind of analysis is crucial in understanding the behavior of the drug in different formulations.
Solid State Characterization
The study of the hydration-dehydration mechanisms of prednisolone acetate sesquihydrate led to the discovery of a new crystalline phase . This kind of research is important in the pharmaceutical industry as different solid states can have different properties.
Stability Studies
The stability of prednisolone acetate in different forms and under different conditions is a subject of research. For example, the rehydration of anhydrous forms 1 and 2 of prednisolone was studied, in particular by Dynamic Vapor Sorption .
Safety And Hazards
Prednisolone acetate is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023502 | |
| Record name | Prednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
| Record name | Prednisolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Prednisolone acetate | |
CAS RN |
52-21-1 | |
| Record name | Prednisolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | prednisolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREDNISOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2807733D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Prednisolone acetate?
A: Prednisolone acetate, a corticosteroid, primarily exerts its effects by penetrating cells and binding to glucocorticoid receptors in the cytoplasm. [, ] This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ]
Q2: What are the downstream effects of Prednisolone acetate binding to glucocorticoid receptors?
A2: Prednisolone acetate binding to glucocorticoid receptors leads to:
- Inhibition of inflammatory mediators: This includes prostaglandins, leukotrienes, and cytokines, effectively suppressing various aspects of the inflammatory cascade. [, , , ]
- Suppression of immune cell activity: This includes reducing the migration and function of lymphocytes, macrophages, and neutrophils, further contributing to its anti-inflammatory and immunosuppressive effects. [, , , ]
Q3: What is the molecular formula and weight of Prednisolone acetate?
A: The molecular formula of Prednisolone acetate is C23H30O6 and its molecular weight is 402.49 g/mol. []
Q4: Are there any studies that use spectroscopic data to characterize Prednisolone acetate?
A: Yes, several studies utilize spectroscopic methods to characterize Prednisolone acetate. For instance, UV spectrophotometry has been employed for quantitative analysis, particularly in pharmaceutical formulations. [, , , , , , , ] Furthermore, solid-state nuclear magnetic resonance (NMR) has been used to investigate the structure and dynamics of Prednisolone acetate and its related compounds, providing insights into the impact of functional groups on its properties. []
Q5: Has the compatibility of Prednisolone acetate with other substances been investigated?
A: Yes, researchers have investigated the compatibility of Prednisolone acetate with various excipients used in pharmaceutical formulations. [, ] For example, studies have examined the effects of suspending agents like carboxymethylcellulose sodium and hydroxypropyl methylcellulose on the dissolution rate and particle size distribution of Prednisolone acetate suspensions. [] The choice of appropriate excipients is crucial for ensuring the stability and bioavailability of the drug in its final dosage form.
Q6: What is known about the stability of Prednisolone acetate in different formulations?
A: Studies have shown that the stability of Prednisolone acetate can be affected by factors such as pH, temperature, and the presence of other excipients. [, ] For example, in ophthalmic suspensions, Prednisolone acetate was found to be stable at room temperature for several months, while exposure to high temperatures or extreme pH can lead to degradation. [, ] Researchers have explored various formulation strategies to enhance the stability of Prednisolone acetate, including microemulsions [], which can improve drug solubility and protect it from degradation, thereby potentially enhancing its bioavailability and shelf life.
Q7: How do structural modifications affect the biological activity of Prednisolone acetate and related glucocorticoids?
A: The presence and position of functional groups significantly impact the activity of Prednisolone acetate and related glucocorticoids. For instance, the substitution of a hydroxyl group for a keto group at the C11 position of the cyclohexane ring, as seen in Prednisolone compared to Prednisone, enhances membrane permeability and bioavailability. [] Furthermore, adding a methyl group to the C6 position, as in Methylprednisolone, further influences its activity. [] These structural modifications alter the interactions of these glucocorticoids with their receptors and affect their pharmacokinetic properties, ultimately influencing their potency and efficacy.
Q8: What are some strategies for improving the stability, solubility, or bioavailability of Prednisolone acetate formulations?
A8: Several strategies have been explored to enhance the formulation of Prednisolone acetate, including:
- Microemulsions: These formulations can increase the solubility and stability of Prednisolone acetate, potentially leading to improved ocular bioavailability. []
- High-viscosity gels: Incorporating Prednisolone acetate into a high-viscosity gel using polymers like carbomer can increase contact time with the ocular surface, thereby enhancing its bioavailability compared to traditional aqueous suspensions. []
- Particle size reduction: Reducing the particle size of Prednisolone acetate in suspensions can improve its dissolution rate and potentially enhance its bioavailability. []
Q9: What is the ocular bioavailability of Prednisolone acetate after topical administration?
A: Topical administration of Prednisolone acetate results in high initial drug concentrations in the tear film, which rapidly decline over time. [] The use of a high-viscosity gel formulation has been shown to significantly enhance ocular bioavailability compared to an aqueous suspension, particularly in the conjunctiva. []
Q10: How is Prednisolone acetate metabolized in the body?
A: Prednisolone acetate, a prodrug, is rapidly hydrolyzed to its active metabolite, Prednisolone, primarily in the cornea. [] Prednisolone is further metabolized in the liver and excreted mainly in urine. []
Q11: What are the primary applications of Prednisolone acetate in clinical settings?
A: Prednisolone acetate is commonly used in ophthalmology for its anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , ] Clinical trials and animal models have demonstrated its efficacy in managing various ocular conditions, including:
- Postoperative Inflammation: Studies have compared Prednisolone acetate to other corticosteroids like Difluprednate, showing comparable efficacy in controlling inflammation after cataract surgery. [, , ]
- Endogenous Anterior Uveitis: Clinical trials have demonstrated the efficacy of Prednisolone acetate in reducing inflammation and improving visual acuity in patients with endogenous anterior uveitis. []
- Corneal Scarring Fibrosis: Animal models have shown that Prednisolone acetate, particularly in combination with Losartan, can effectively inhibit corneal scarring fibrosis following alkali burn injury. []
Q12: Are there any animal models used to study Prednisolone acetate?
A: Yes, rabbit models are frequently used to investigate the ocular pharmacokinetics, bioavailability, and efficacy of Prednisolone acetate. [, , , ] These models are valuable tools for preclinical evaluation of drug formulations and assessing potential ocular toxicity.
Q13: What are the potential long-term risks associated with topical Prednisolone acetate use?
A13: Prolonged use of topical corticosteroids, including Prednisolone acetate, can lead to adverse effects such as:
- Steroid-Induced Ocular Hypertension/Glaucoma: This is a significant concern, particularly in patients with a predisposition to glaucoma or those using Prednisolone acetate long-term. [] Regular monitoring of intraocular pressure is crucial in these patients.
- Cataract Formation: Long-term corticosteroid use can contribute to the development or progression of cataracts, particularly posterior subcapsular cataracts. []
Q14: What drug delivery strategies are being investigated to improve the targeting of Prednisolone acetate to specific ocular tissues?
A14: Researchers are exploring novel drug delivery systems for Prednisolone acetate, including:
- Microemulsions: These systems enhance drug solubility and can potentially improve drug penetration into specific ocular tissues, such as the cornea and anterior chamber. []
- Contact Lenses: Drug-eluting contact lenses loaded with Prednisolone acetate are being investigated as a sustained drug delivery system to the ocular surface. []
Q15: What analytical methods are commonly employed for the quantification of Prednisolone acetate in pharmaceutical formulations?
A15: Several analytical techniques are used for the quantification of Prednisolone acetate, including:
- High-performance liquid chromatography (HPLC): This versatile technique is widely used for the accurate and sensitive determination of Prednisolone acetate in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]
- UV Spectrophotometry: This technique offers a simple and cost-effective approach for quantifying Prednisolone acetate in pharmaceutical formulations, often employing first or second-derivative spectrophotometry to enhance sensitivity and selectivity. [, , , , , , , ]
- Reverse Phase-High Performance Thin Layer Chromatography (RP-HPTLC): This method provides a rapid and efficient means of simultaneously analyzing Prednisolone acetate with other drugs in combined dosage forms. []
Q16: How do different factors affect the dissolution rate of Prednisolone acetate suspensions?
A16: The dissolution rate of Prednisolone acetate suspensions is influenced by several factors, including:
- Particle size: Smaller particle sizes generally exhibit faster dissolution rates due to their increased surface area available for dissolution. []
- Suspending agents: The presence and type of suspending agents can significantly impact the dissolution of Prednisolone acetate. Some agents, like carboxymethylcellulose sodium, have been shown to inhibit dissolution due to particle aggregation. []
Q17: What parameters are typically assessed during the validation of analytical methods for Prednisolone acetate determination?
A17: Analytical method validation for Prednisolone acetate involves evaluating parameters such as:
- Linearity: Assessing the linear relationship between the drug concentration and the analytical response. [, , , , , , , , ]
- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , ]
- Precision: Evaluating the agreement between replicate measurements, often expressed as relative standard deviation (RSD). [, , , , , , , ]
- Specificity: Ensuring that the method can selectively measure Prednisolone acetate in the presence of other components in the sample matrix. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



